Cas no 1849569-85-2 (4,4-difluoro-N-propylpyrrolidine-2-carboxamide)

4,4-difluoro-N-propylpyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4,4-difluoro-N-propylpyrrolidine-2-carboxamide
- F1907-2160
- AKOS026707536
- 1849569-85-2
-
- Inchi: 1S/C8H14F2N2O/c1-2-3-11-7(13)6-4-8(9,10)5-12-6/h6,12H,2-5H2,1H3,(H,11,13)
- InChI Key: BWYYPOIKTUOVIB-UHFFFAOYSA-N
- SMILES: FC1(CNC(C(NCCC)=O)C1)F
Computed Properties
- Exact Mass: 192.10741940g/mol
- Monoisotopic Mass: 192.10741940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.1Ų
4,4-difluoro-N-propylpyrrolidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2160-2.5g |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 95%+ | 2.5g |
$1036.0 | 2023-09-07 | |
TRC | D257296-1g |
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 1g |
$ 750.00 | 2022-06-05 | ||
Life Chemicals | F1907-2160-1g |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 95%+ | 1g |
$518.0 | 2023-09-07 | |
Life Chemicals | F1907-2160-10g |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 95%+ | 10g |
$2176.0 | 2023-09-07 | |
Life Chemicals | F1907-2160-0.25g |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 95%+ | 0.25g |
$467.0 | 2023-09-07 | |
TRC | D257296-100mg |
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 100mg |
$ 135.00 | 2022-06-05 | ||
TRC | D257296-500mg |
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 500mg |
$ 475.00 | 2022-06-05 | ||
Life Chemicals | F1907-2160-0.5g |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 95%+ | 0.5g |
$492.0 | 2023-09-07 | |
Life Chemicals | F1907-2160-5g |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide |
1849569-85-2 | 95%+ | 5g |
$1554.0 | 2023-09-07 |
4,4-difluoro-N-propylpyrrolidine-2-carboxamide Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 4,4-difluoro-N-propylpyrrolidine-2-carboxamide
4,4-Difluoro-N-Propylpyrrolidine-2-Carboxamide: A Comprehensive Overview
4,4-Difluoro-N-propylpyrrolidine-2-carboxamide, also known by its CAS number CAS No. 1849569-85-2, is a compound of significant interest in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug development, material synthesis, and agricultural chemistry, making it a focal point for researchers worldwide.
The molecular structure of 4,4-difluoro-N-propylpyrrolidine-2-carboxamide is characterized by a pyrrolidine ring with two fluorine atoms at the 4-position and a propyl group attached to the nitrogen atom at the 2-position. This configuration imparts the compound with distinct electronic and steric properties, which are crucial for its functional versatility. The presence of fluorine atoms introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. Additionally, the pyrrolidine ring provides a rigid framework that can be further modified for specific applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of CAS No. 1849569-85-2. Researchers have employed various strategies, including ring-opening reactions and nucleophilic substitutions, to construct this compound with high yield and purity. These methods have been optimized to minimize environmental impact and maximize scalability, making them suitable for industrial production.
The applications of 4,4-difluoro-N-propylpyrrolidine-2-carboxamide span across multiple domains. In the pharmaceutical industry, this compound has been explored as a potential lead molecule for drug development. Its unique pharmacokinetic properties make it a promising candidate for targeting specific biological pathways. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic disorders.
In materials science, CAS No. 1849569-85-2 has been utilized as a precursor for the synthesis of advanced polymers and coatings. Its ability to form stable amide bonds makes it an ideal building block for constructing high-performance materials with tailored mechanical and thermal properties.
The agricultural sector has also benefited from the properties of this compound. Research indicates that 4,4-difluoro-N-propylpyrrolidine-2-carboxamide can act as a growth regulator for plants under stress conditions. Its application in crop management systems has shown potential to enhance yields and improve resistance to environmental challenges.
Recent studies have delved into the environmental impact of this compound. Researchers have assessed its biodegradability and toxicity profiles under various conditions. These findings are crucial for ensuring sustainable use and minimizing ecological risks associated with its production and application.
In conclusion, 4,4-difluoro-N-propylpyrrolidine-2-carboxamide, or CAS No. 1849569-85-2, represents a versatile compound with diverse applications across multiple industries. Its unique chemical properties and functional groups make it an attractive target for further research and development. As advancements in synthetic chemistry continue to unfold, this compound is poised to play an increasingly significant role in shaping innovative solutions across various fields.
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